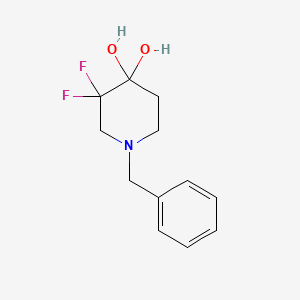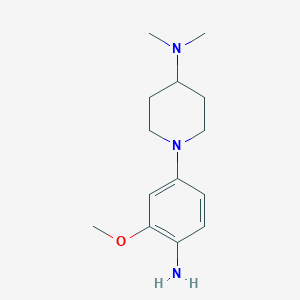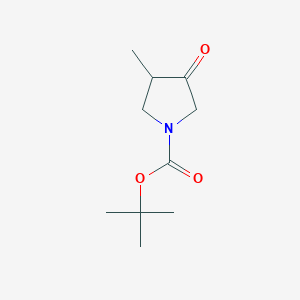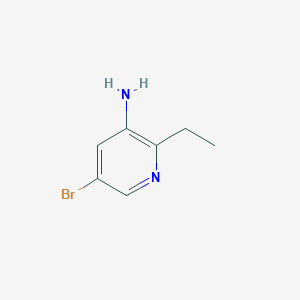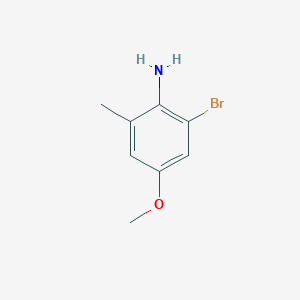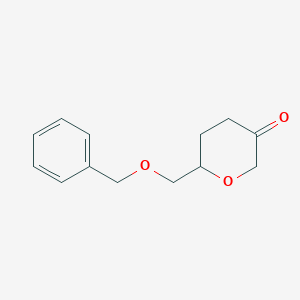
6-((ベンジルオキシ)メチル)ジヒドロ-2H-ピラン-3(4H)-オン
概要
説明
6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one (6-BMPO) is a small molecule that has been used in scientific research for decades. It is a compound that is used in a variety of different scientific research applications and has been found to have a variety of biochemical and physiological effects.
科学的研究の応用
生体活性分子の合成
この化合物は、生体活性分子の合成において汎用性の高い出発物質です。その構造は化学修飾に適しており、潜在的な生物活性を有する広範囲の分子の作成を可能にします。 例えば、天然物のアナログや、潜在的な治療用途を持つ新規医薬品を合成するために使用できます .
医薬品中間体
その安定性と反応性により、6-(ベンジルオキシメチル)テトラヒドロピラン-3-オンは医薬品合成の中間体として役立ちます。 これは、特に抗ウイルス剤、抗癌剤、抗炎症剤の分野における新薬の開発に不可欠な様々な化合物に変換することができます .
不斉合成
この化合物は、エナンチオマー的に純粋な物質を作成するために不可欠な不斉合成に使用されます。これは、薬物のキラル性がその効力と安全性に影響を与える可能性がある製薬業界で特に重要です。 これは、触媒サイクルまたはキラル補助剤として使用して、化学反応における立体選択性を誘起できます .
材料科学
材料科学では、6-(ベンジルオキシメチル)テトラヒドロピラン-3-オンは、特定の特性を持つポリマーや樹脂の前駆体となりえます。 重合またはより大きな分子骨格への組み込み能力により、所望の機械的および化学的特性を持つ新しい材料を設計するために有益です .
有機合成方法
この化合物は、新しい有機合成方法の開発にも役立ちます。 その反応性により、化学者は新しい反応経路、触媒、試薬を探求することができ、より効率的で持続可能な化学プロセスにつながる可能性があります .
分析化学
分析化学では、6-(ベンジルオキシメチル)テトラヒドロピラン-3-オンの誘導体は、様々な分析手法における標準物質または試薬として使用できます。 これらの誘導体は、複雑な混合物中の物質の定量と同定に役立ちます .
農薬研究
この化合物の誘導体は、農薬研究において、新しい殺虫剤または除草剤を開発するために使用できます。 その構造の柔軟性により、害虫や雑草の特定の生物学的標的に作用できる化合物の作成が可能となり、より効果的で選択的な農薬の開発につながります .
香料・香料産業
最後に、6-(ベンジルオキシメチル)テトラヒドロピラン-3-オンとその誘導体は、香料・香料産業で使用できます。 それらは、新しい芳香族化合物の合成に貢献したり、化学構造のために既存の香料や香料を強化したりできます .
作用機序
The mechanism of action of 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one is not fully understood. It is believed that 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one binds to proteins and enzymes, which then causes a conformational change in the protein or enzyme, resulting in a change in its activity. Additionally, it is believed that 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one can interact with DNA, resulting in changes in gene expression.
Biochemical and Physiological Effects
6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one has been found to have a variety of biochemical and physiological effects. It has been found to have an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. Additionally, 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. It has also been found to have an inhibitory effect on the enzyme 5-alpha-reductase, which is involved in the conversion of testosterone to dihydrotestosterone.
実験室実験の利点と制限
The use of 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and it is relatively easy to synthesize. Additionally, it can be used to study a variety of biochemical and physiological processes. However, there are some limitations to the use of 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one in laboratory experiments. For example, it can be difficult to accurately measure the concentration of 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one in a solution, as it is a small molecule that is easily degraded by enzymes. Additionally, it can be difficult to control the concentration of 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one in a solution, as it is easily metabolized by cells.
将来の方向性
There are a number of potential future directions for the use of 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one in scientific research. One potential direction is the use of 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one in the development of new drugs. The ability of 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one to bind to proteins and enzymes could be used to develop drugs that target specific proteins and enzymes, which could lead to the development of more effective drugs. Additionally, the ability of 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one to interact with DNA could be used to develop drugs that target specific genes, which could lead to the development of more effective treatments for genetic diseases. Finally, the ability of 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one to modulate gene expression could be used to develop drugs that target specific pathways, which could lead to the development of more effective treatments for a variety of diseases.
特性
IUPAC Name |
6-(phenylmethoxymethyl)oxan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-12-6-7-13(16-9-12)10-15-8-11-4-2-1-3-5-11/h1-5,13H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQRTSXXDMWFGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)COC1COCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzo[c]isothiazol-5-ylmethanol](/img/structure/B1527616.png)
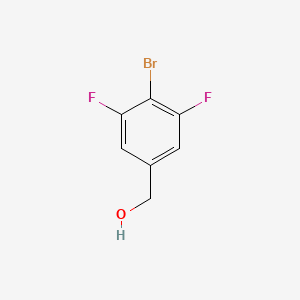
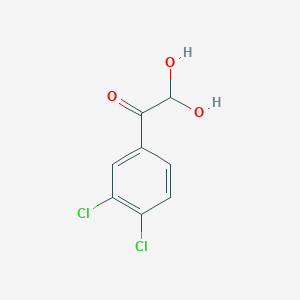


![Carbamimidothioic acid,[bis(phenylmethoxy)phosphinyl]-, methyl ester (9CI)](/img/structure/B1527625.png)

![Ethyl 1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate](/img/structure/B1527628.png)
